molecular formula C26H25FN4O2 B11269358 N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide

N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide

Cat. No.: B11269358
M. Wt: 444.5 g/mol
InChI Key: WGQQYXDIDUNRGE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide typically involves multiple steps, including the formation of the pyrazolo[4,3-C]pyridine core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide include other pyrazolo[4,3-C]pyridine derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25FN4O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide

InChI

InChI=1S/C26H25FN4O2/c27-19-13-11-18(12-14-19)15-30-16-22(25(32)28-20-7-3-1-4-8-20)24-23(17-30)26(33)31(29-24)21-9-5-2-6-10-21/h2,5-6,9-14,16-17,20H,1,3-4,7-8,15H2,(H,28,32)

InChI Key

WGQQYXDIDUNRGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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